N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to an acetamide group, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)propylamine
- N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)butylamine
- N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)ethylamine
Comparison: N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group. This structural feature distinguishes it from other similar compounds, which may have different alkyl chain lengths or functional groups. The acetamide group contributes to its distinct pharmacological profile and reactivity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPLOGSDGJLCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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